Derivatives of 3-(1-Methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine are commonly investigated in the context of receptor tyrosine kinase (RTK) inhibition, particularly targeting the mesenchymal epithelial transition factor (MET) receptor [, ]. MET deregulation is implicated in various cancers, making its inhibitors attractive targets for drug discovery [].
The provided abstracts detail the synthesis of related compounds. For example, (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a potent and selective MET inhibitor, was synthesized through a multi-step process involving the formation of a key intermediate, (R)-N'-(3-fluoro-5-(1methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)yl)propanehydrazide []. This suggests that similar synthetic strategies, potentially involving multi-step reactions and specific chiral intermediates, could be employed for synthesizing 3-(1-Methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine.
The core structure of 3-(1-Methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine comprises a [, , ]triazolo[4,3-a]pyridine scaffold with a 1-methyl-1H-pyrazol-4-yl substituent at the 3rd position and a trifluoromethyl group at the 8th position. This specific arrangement of heterocycles and substituents likely contributes to the binding affinity and selectivity towards specific targets, such as the MET receptor.
Derivatives of this compound, particularly those exhibiting MET inhibitory activity, likely function by competing with ATP for binding to the kinase domain of the MET receptor []. This competitive inhibition prevents downstream signaling events triggered by MET activation, such as cell proliferation, survival, and migration.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: